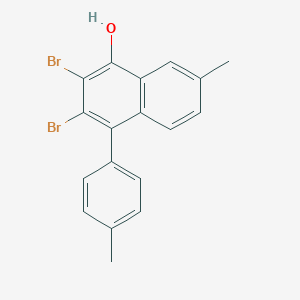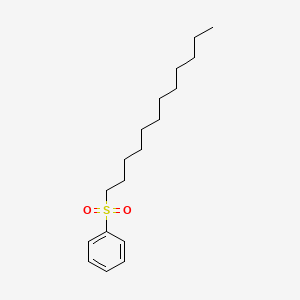
N-Methyl-N-phenyl-1,3,2-dioxaphospholan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-phenyl-1,3,2-dioxaphospholan-2-amine is an organic compound with the molecular formula C₉H₁₂NO₂P It is a member of the dioxaphospholane family, characterized by a phosphorus atom bonded to an oxygen and nitrogen atom within a five-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyl-N-phenyl-1,3,2-dioxaphospholan-2-amine can be synthesized through the reaction of N-methylaniline with 2-chloro-1,3,2-dioxaphospholane . The reaction typically occurs under controlled conditions, often requiring a catalyst to facilitate the formation of the desired product. The reaction is as follows: [ \text{N-methylaniline} + \text{2-chloro-1,3,2-dioxaphospholane} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This typically includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-phenyl-1,3,2-dioxaphospholan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different amine derivatives.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methyl-N-phenyl-1,3,2-dioxaphospholan-2-oxide, while reduction can produce various amine derivatives.
Scientific Research Applications
N-Methyl-N-phenyl-1,3,2-dioxaphospholan-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other phosphorus-containing compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Methyl-N-phenyl-1,3,2-dioxaphospholan-2-amine involves its interaction with molecular targets through its phosphorus, oxygen, and nitrogen atoms. These interactions can lead to the formation of stable complexes, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-1,3,2-dioxaphospholan-2-amine: Similar structure but with two methyl groups instead of one methyl and one phenyl group.
2-Chloro-1,3,2-dioxaphospholane: A precursor in the synthesis of N-Methyl-N-phenyl-1,3,2-dioxaphospholan-2-amine.
Uniqueness
This compound is unique due to its specific combination of a methyl and phenyl group attached to the dioxaphospholane ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
| 72624-52-3 | |
Molecular Formula |
C9H12NO2P |
Molecular Weight |
197.17 g/mol |
IUPAC Name |
N-methyl-N-phenyl-1,3,2-dioxaphospholan-2-amine |
InChI |
InChI=1S/C9H12NO2P/c1-10(13-11-7-8-12-13)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
InChI Key |
RSMHZACGGUZKGJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)P2OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







